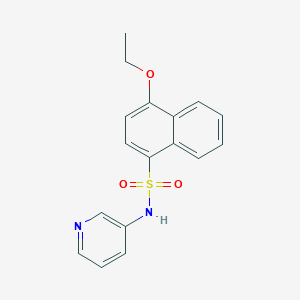

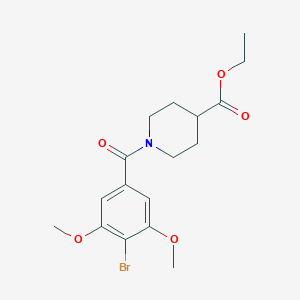

1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

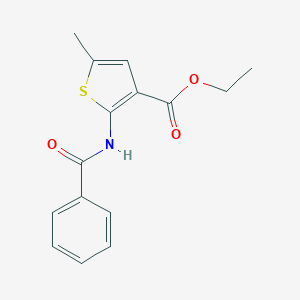

The compound “1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the pyrrolidine ring. The molecule also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the naphthalene and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (naphthalene), carbonyl (C=O), and carboxylic acid (-COOH) functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The naphthalene group may undergo electrophilic aromatic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The naphthalene group could contribute to the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

Biomarker in Environmental and Occupational Exposure Assessment

1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, like 1-naphthol, have been widely used as biomarkers for assessing environmental and occupational exposure to various compounds. For instance, urinary naphthol levels are indicative of exposure to carbaryl, an insecticide, and naphthalene, and are used in epidemiological studies to assess the impact of such exposure on human health (Meeker, Barr, Serdar, Rappaport, & Hauser, 2006). Moreover, urinary biomarkers like 1-naphthol have been utilized to gauge exposure levels in workers handling materials like jet fuel (Serdar, Egeghy, Waidyanatha, Gibson, & Rappaport, 2003).

Assessment of Exposure Sources

Studies have leveraged the relationship between urinary 1-naphthol and 2-naphthol to discern the source of exposure, distinguishing between carbaryl and naphthalene sources (Meeker et al., 2006). This distinction is crucial in evaluating the health implications of exposure to these compounds.

Environmental Monitoring

The compound and its metabolites are crucial in environmental monitoring. The concentration of naphthalene and its derivatives in urine samples of individuals exposed to naphthalene, like coke oven workers, provides valuable insights into the occupational exposure to polycyclic aromatic hydrocarbons, aiding in the implementation of safety measures and health risk assessments (Serdar, Egeghy, Waidyanatha, Gibson, & Rappaport, 2003).

Toxicological Research

The compound is integral in toxicological studies, where its metabolites in biological samples serve as indicators of exposure to toxic substances. Research leveraging these metabolites contributes to understanding the toxic effects of substances like naphthalene and helps in formulating guidelines to mitigate health risks (Klotz et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-8-12(15(18)19)9-16(14)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBSOAINVQLYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)